Cas no 5835-98-3 (1,1-bis(4-chlorophenyl)prop-2-yn-1-ol)
5835-98-3 structure
Product Name:1,1-bis(4-chlorophenyl)prop-2-yn-1-ol
CAS-nummer:5835-98-3
MF:C15H10Cl2O
MW:277.145302295685
CID:948394
PubChem ID:225156
Update Time:2025-04-19
1,1-bis(4-chlorophenyl)prop-2-yn-1-ol Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,1-bis(4-chlorophenyl)prop-2-yn-1-ol
- 1,1-bis(4-chlorophenyl)-2-propyn-1-ol
- 1,1-di(p-C6H4Cl)propynol
- 2-Propyn-1-ol,1-bis(p-chlorophenyl)-
- A-(4-chlorophenyl)-
- AC1L5DTY
- AC1Q3NEK
- A-ethynyl-
- benzenemethanol, 4-chloro-
- Compound 876
- di(4-chlorophenyl)ethynylmethanol
- HC*C-C(p-PhCl)2OH
- HC2C(C6H4Cl-4)2OH
- Mr 30
- NSC14265
- propargilyc alcohol
- 5835-98-3
- 1,1-Bis-(4-chlor-phenyl)-propinol
- SCHEMBL612020
- NSC44033
- DB-421045
- NSC-44033
- Benzenemethanol, 4-chloro-.alpha.-(4-chlorophenyl)-.alpha.-ethynyl-
- NSC-14265
- DTXSID00279835
-
- Inchi: 1S/C15H10Cl2O/c1-2-15(18,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h1,3-10,18H
- InChI-sleutel: YZNQLDLXHVMJJA-UHFFFAOYSA-N
- LACHT: ClC1C=CC(=CC=1)C(C#C)(C1C=CC(=CC=1)Cl)O
Berekende eigenschappen
- Exacte massa: 276.011
- Monoisotopische massa: 276.011
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 3
- Complexiteit: 295
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.7
- Topologisch pooloppervlak: 20.2Ų
Experimentele eigenschappen
- Dichtheid: 1.333
- Kookpunt: 386.8°C at 760 mmHg
- Vlampunt: 145.7°C
- Brekindex: 1.625
- PSA: 20.23
- LogboekP: 3.86250
1,1-bis(4-chlorophenyl)prop-2-yn-1-ol Gerelateerde literatuur
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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